Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO6/c1-3-21-13(17)10(14(18)22-4-2)7-9-5-6-12(16(19)20)11(15)8-9/h5-6,8,10H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZYHWFZVLWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Diethyl Methylmalonate
The most widely reported method for synthesizing diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate begins with the reaction of 3,4-difluoronitrobenzene and diethyl methylmalonate under alkaline conditions. Key steps include:
Reagents and Conditions :
-
Base : Potassium tert-butoxide (8.91 g, 0.08 mol) in anhydrous tetrahydrofuran (THF) at 0–5°C .
-
Reactants : 3,4-Difluoronitrobenzene (12.04 g, 0.07 mol) and diethyl methylmalonate (56.1 g, 0.32 mol) .
Mechanistic Insights :
The nitro group at the para position activates the aromatic ring for nucleophilic attack, while the fluorine at the meta position directs substitution. The malonate’s enolate forms a resonance-stabilized intermediate, facilitating C–C bond formation .
Yield and Purity :
Reduction of Nitro Intermediates
The nitro group in the intermediate diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is reduced to an amine using catalytic hydrogenation:
Catalytic Hydrogenation :
Alternative Reductants :
Alkaline Hydrolysis and Decarboxylation
Hydrolysis of the malonate ester under basic conditions yields 2-(2-fluoro-4-phenyl)propionic acid, a precursor for further functionalization:
Reaction Parameters :
Solvent Optimization :
-
Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improves reaction rates by stabilizing the enolate intermediate .
Catalytic Coupling with Phenylboronic Acid
The final step involves a Suzuki-Miyaura coupling to introduce the biphenyl moiety:
Conditions :
-
Catalyst : Tetrakis(triphenylphosphine)palladium (640 mg, 0.55 mmol) .
-
Base : Potassium carbonate (6.8 g, 0.05 mol) in tetrahydrofuran-water (3:1) .
Catalyst Comparison :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Tetrakis(PPh₃)Pd | 90.5 | ≥98 |
| Palladium acetate | 85 | 95 |
| Bis(tri-t-BuPh₃)Pd | 88 | 97 |
Industrial-Scale Production and Optimization
Continuous Flow Reactors :
-
Residence Time : 2 hours at 130–180°C.
-
Throughput : 1.2 kg/hour with ≥95% purity.
Purification Techniques :
-
Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted starting materials .
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >99% purity .
Analytical Characterization
Spectroscopic Data :
Thermal Stability :
Challenges and Mitigation Strategies
Common Issues :
Chemical Reactions Analysis
Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids under acidic or basic conditions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical transformations, including nucleophilic substitutions and reductions. Its structure allows for modifications that can lead to a variety of derivatives, which are crucial in the development of new materials and chemicals .
Medicinal Chemistry
Precursor for Pharmaceutical Compounds
The compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its nitro and fluoro substituents can influence biological activity, making it a candidate for developing drugs targeting specific diseases. For instance, derivatives of this compound have shown promise in antitubercular activity, with some exhibiting significant efficacy against Mycobacterium tuberculosis .
Case Study: Antitubercular Activity
A study synthesized a series of derivatives based on similar nitro-substituted compounds, which were evaluated for their antitubercular properties. The most potent derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against M. tuberculosis, indicating the potential for further development into effective treatments .
Biological Studies
Understanding Biological Activity
Research into the biological effects of this compound has revealed insights into how fluorine and nitro groups affect biological systems. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of new drug candidates derived from this compound .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics, which are valuable in various applications ranging from agrochemicals to advanced materials .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Synthesis of pharmaceuticals |
| Medicinal Chemistry | Precursor for drug development | Antitubercular agents |
| Biological Studies | Investigating effects of substituents on biological activity | Studies on drug efficacy against M. tuberculosis |
| Industrial Applications | Production of specialty chemicals | Development of agrochemicals |
Mechanism of Action
The mechanism of action of Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and ester functionalities play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that reduce enzyme efficiency .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
1,3-Diethyl 2-[(2-Methyl-4-Oxo-1,4-Dihydroquinolin-3-Yl)Methyl]Propanedioate (Compound 2c)
- Structural Differences: Replaces the 3-fluoro-4-nitrophenyl group with a 2-methyl-4-oxo-quinolinyl substituent. The quinoline moiety introduces aromatic nitrogen and a ketone group, altering electronic properties and reactivity .
- Applications : Likely serves as an intermediate in heterocyclic drug synthesis (e.g., antimalarials or kinase inhibitors), contrasting with the target compound’s role as a pharmaceutical impurity .
Diethyl 2-(2,3,4,5,6-Pentafluorophenyl)Propanedioate (CAS: 1582-05-4)
- Structural Differences: Features a pentafluorophenyl group instead of the monofluoro-nitrobenzyl group. The increased fluorine content enhances electron-withdrawing effects and steric bulk .
- Physical Properties: Higher molecular weight (326.22 g/mol) due to five fluorine atoms. No melting/boiling points are reported, but the pentafluoro substitution likely reduces solubility in polar solvents compared to the target compound .
- Applications : Used in materials science (e.g., liquid crystals, polymers) where fluorine’s hydrophobicity and thermal stability are advantageous, diverging from the pharmaceutical focus of the target compound .
Tabulated Comparison of Key Parameters
Mechanistic and Functional Insights
- Electron Effects : The 3-fluoro-4-nitro group in the target compound combines strong electron-withdrawing (nitro) and moderate electron-withdrawing (fluoro) effects, enhancing electrophilic reactivity for nucleophilic aromatic substitution. In contrast, the pentafluorophenyl derivative exhibits extreme electron deficiency, favoring applications in cross-coupling reactions .
- Stability: The nitro group in the target compound may confer sensitivity to reducing conditions, whereas the quinoline derivative’s ketone group could undergo condensation reactions .
Biological Activity
Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate, also known as diethyl (3-fluoro-4-nitrophenyl)methylmalonate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its malonate structure, which includes a nitrophenyl group and a fluorine substituent. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
The mechanism of action for this compound involves several pathways:
- Redox Reactions : The nitro group can participate in redox reactions, which may influence its biological activity.
- Molecular Interactions : The fluorine atom affects the compound's reactivity and binding affinity to various biomolecules, potentially enhancing its pharmacological properties .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 - 25 |
| Escherichia coli | 25 - 30 |
| Bacillus subtilis | 30 - 35 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation by targeting specific pathways involved in cancer growth:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer)
- IC50 Values : Ranged from 10 µM to 15 µM, indicating moderate potency compared to standard chemotherapeutics .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various derivatives of malonate compounds, including this compound. Results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like penicillin . -
Cytotoxicity Screening :
In a screening for potential anticancer agents, this compound was tested against multiple cancer cell lines. It showed selective cytotoxicity towards HepG2 cells with a notable impact on apoptosis pathways .
Q & A
Q. What are the standard synthetic routes for Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate, and how can purity be optimized?
- Methodological Answer : A common approach involves alkylation of diethyl propanedioate with a halogenated 3-fluoro-4-nitrobenzyl derivative. For example, using a bromide or chloride leaving group in the presence of a base like NaH or K₂CO₃ in anhydrous THF or DMF. Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Evidence from analogous syntheses reports yields up to 69% after optimization . Critical Step : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) to avoid over-alkylation.
| Parameter | Condition |
|---|---|
| Solvent | THF/DMF |
| Base | NaH/K₂CO₃ |
| Temperature | 0°C → RT, 12–24 h |
| Purification | Ethanol recrystallization |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), the aromatic protons (δ ~7.5–8.5 ppm for nitro/fluoro-substituted benzene), and the malonate methylene (δ ~3.5–4.0 ppm).
- MS (ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₄H₁₅FNO₆).
- X-ray Crystallography : Use SHELX-97 for structure refinement if single crystals are obtained (e.g., slow evaporation from ethanol) .
Q. How does the nitro group at the 4-position influence reactivity in nucleophilic substitutions?
- Methodological Answer : The nitro group is a strong meta-directing electron-withdrawing group, enhancing the electrophilicity of adjacent positions. For example, in SNAr reactions, the 4-nitro group activates the 3-fluoro substituent for displacement by nucleophiles (e.g., amines or thiols). Kinetic studies under varying pH and temperature can quantify activation energy barriers .
Q. What solvent systems are optimal for studying its stability under storage?
Q. How can computational methods predict its physicochemical properties?
- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate logP (predicted ~2.5), polar surface area (~90 Ų), and H-bond acceptor/donor counts. Compare with experimental data (e.g., HPLC-derived logP) to validate models .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the fluoro-nitrobenzyl moiety be addressed?
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform:
Q. How to design derivatives for SAR studies targeting biological activity?
- Methodological Answer : Modify the malonate core or aromatic substituents:
- Replace ethoxy with bulkier esters (e.g., tert-butyl) to alter lipophilicity.
- Introduce electron-donating groups (e.g., –OMe) at the 2-position to modulate nitro-group reactivity.
Screen derivatives via in vitro assays (e.g., enzyme inhibition) and correlate with computed descriptors (e.g., molecular docking scores) .
| Derivative | Modification | Biological Target |
|---|---|---|
| Diethyl 2-[(3-OMe-4-NO₂-benzyl)]propanedioate | –OMe substitution | Nitroreductase inhibition |
| Dimethyl analog | Smaller ester groups | Improved aqueous solubility |
Q. What methodologies assess its environmental persistence and ecotoxicity?
- Methodological Answer : Follow OECD 307 guidelines for soil degradation studies:
- Measure half-life (t₁/₂) in loamy soil under aerobic conditions (e.g., 28-day study at 25°C).
- Use LC-MS/MS to detect degradation products (e.g., free malonic acid).
Ecotoxicity: Conduct Daphnia magna acute toxicity tests (EC₅₀ determination) .
Q. How can crystallographic data improve mechanistic understanding of its reactivity?
- Methodological Answer :
Solve the crystal structure to identify key bond lengths and angles (e.g., C–F bond distance ~1.34 Å, nitro-group torsion angle). Use Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H···O contacts) influencing stability. Refinement with SHELXL-2018 provides high-resolution (<1.0 Å) data for electron-density mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
